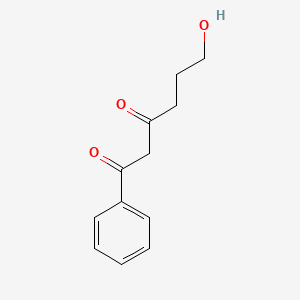
6-Hydroxy-1-phenylhexane-1,3-dione
Descripción general
Descripción
6-Hydroxy-1-phenylhexane-1,3-dione is a chemical compound with the molecular formula C12H14O3 . It is also known as 6-hydroxy-1-phenyl-1,3-hexanedione . This compound has a molecular weight of 206.24 g/mol . It is used in laboratory research and synthesis of other substances .
Synthesis Analysis
The synthesis of 6-Hydroxy-1-phenylhexane-1,3-dione can be achieved through various methods. One common approach is the Thiele-Winter acetoxylation , which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives, which are subsequently oxidized to the desired hydroxyquinone compounds.
Molecular Structure Analysis
The IUPAC name for this compound is 6-hydroxy-1-phenyl-1,3-hexanedione . Its InChI code is 1S/C12H14O3/c13-8-4-7-11(14)9-12(15)10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2 . The compound has a molecular weight of 206.24 g/mol .
Aplicaciones Científicas De Investigación
Electrochemical Applications
One study utilized a derivative, 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, as an effective ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes. This work emphasizes the material's role in the selective detection of copper ions, showcasing its potential in environmental monitoring and metallurgical process control (Kopylovich, Mahmudov, & Pombeiro, 2011).
Photoluminescent Materials
Another research avenue explores the use of similar compounds for photoluminescent applications. A study on the synthesis and crystal structure of dimeric 1-hydroxyhexane-2,3-dione, a model acireductone, revealed its application in designing materials with specific optical properties. This compound crystallizes as a stable dimer with potential uses in photoluminescent devices and sensors (Trzewik et al., 2016).
Organic Solar Cells
Further, derivatives of 6-Hydroxy-1-phenylhexane-1,3-dione have been explored for their use in organic solar cells. A bifluorenylidene-functionalized, H-shaped small molecular non-fullerene electron acceptor demonstrated promising efficiency in solar cells, highlighting the compound's relevance in renewable energy technologies (Gupta et al., 2017).
Luminescent Langmuir–Blodgett Films
The synthesis and characterization of new amphiphilic Eu3+ β-diketonate complexes, incorporating long carbon chains, have shown significant potential in forming thin luminescent films. These films exhibit strong photoluminescence, making them suitable for electronic applications, including light-emitting diodes (LEDs) and optical sensors (Gomes et al., 2008).
Molecular Engineering for Improved Photovoltaic Properties
Molecular engineering of cyanopyrid-2,6-dione functionality led to the development of a novel small molecule electron donor with improved optoelectronic and photovoltaic properties. This research underscores the versatility of 6-Hydroxy-1-phenylhexane-1,3-dione derivatives in enhancing the performance of photovoltaic devices (Hundal et al., 2019).
Propiedades
IUPAC Name |
6-hydroxy-1-phenylhexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-8-4-7-11(14)9-12(15)10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRRTHDEPSSYPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376905 | |
| Record name | 6-hydroxy-1-phenylhexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-1-phenylhexane-1,3-dione | |
CAS RN |
23894-54-4 | |
| Record name | 6-hydroxy-1-phenylhexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

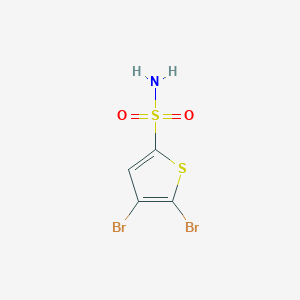
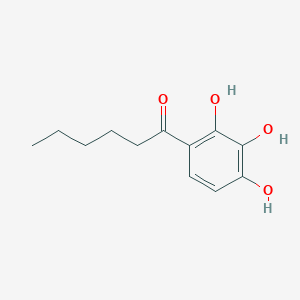
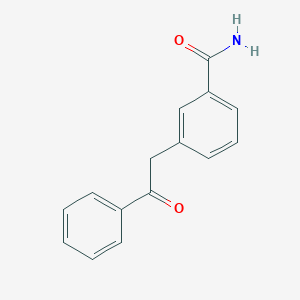
![3-[(4-chlorophenyl)sulfonylmethyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1621182.png)
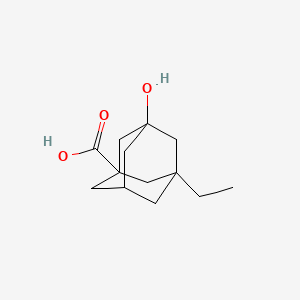
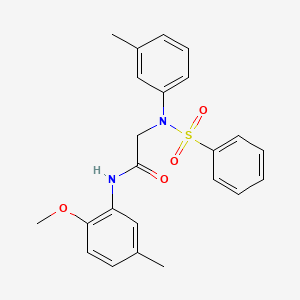
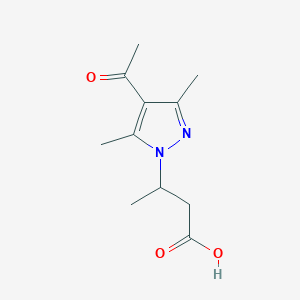
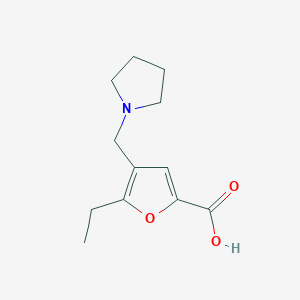
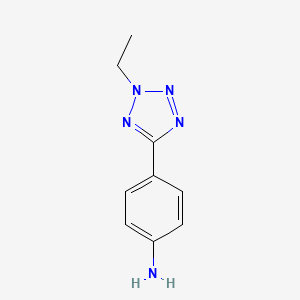
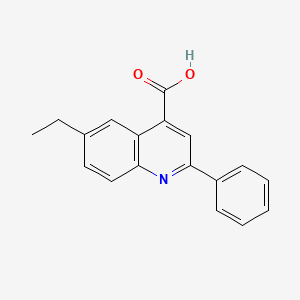
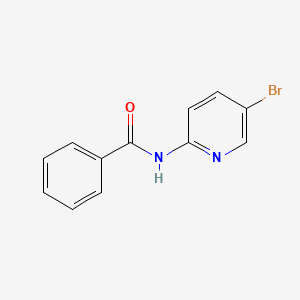
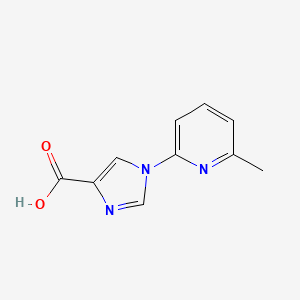
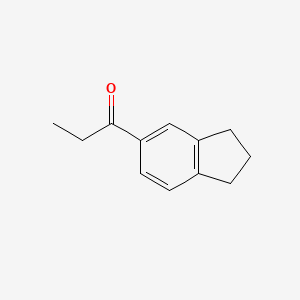
![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1621199.png)